N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Description
N-[3-(Trifluoromethyl)phenyl]adamantane-1-carboxamide (C₁₈H₂₀F₃NO, MW 323.35) is an adamantane-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. The adamantane moiety confers rigidity and lipophilicity, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic interactions. This compound is part of a broader class of adamantane carboxamides explored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKXGVVJZHNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317915 | |
| Record name | ST50927308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42600-84-0 | |
| Record name | NSC322041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50927308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to regenerate adamantane-1-carboxylic acid or form its salt.
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Acidic conditions : Cleavage with HCl (6M) at 80°C produces adamantane-1-carboxylic acid.
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Basic conditions : NaOH (4M) yields the sodium carboxylate derivative.
Mechanistic Pathway :
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Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).
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Formation of a tetrahedral intermediate.
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Release of 3-(trifluoromethyl)aniline.
Radical Trifluoromethyl Group Reactivity
The trifluoromethyl (-CF₃) group participates in radical-mediated transformations, as observed in analogous systems :
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Radical trapping : CF₃ radicals generated via iodine(III) reagents (e.g., PhI(OCOCF₃)₂) can undergo:
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H-atom abstraction from alkanes.
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Addition to alkenes (e.g., styrene derivatives).
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Rate constants : CF₃ radical addition to styrene occurs at under TEMPONa mediation .
Functionalization via Suzuki Coupling
The carboxamide group enables transition-metal-catalyzed cross-coupling . For example:
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Acylative Suzuki coupling with arylboronic acids using Pd catalysts (e.g., Pd(OAc)₂) produces biaryl ketones .
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Reaction conditions :
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Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Base: Cs₂CO₃
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Solvent: Toluene at 110°C
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Comparative Reactivity of Analogues
Structural analogues exhibit modulated reactivity based on substituents:
| Analogues | Key Reactivity Differences |
|---|---|
| N-[3-Chloro-5-(trifluoromethyl)phenyl] | Enhanced electrophilicity due to Cl |
| N-[3-Fluoro-5-(trifluoromethyl)phenyl] | Lower steric hindrance for nucleophiles |
| 2-Hydroxy-N-[3-(trifluoromethyl)phenyl] | Tautomerization affects redox stability |
Stability Under Thermal and Oxidative Conditions
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Thermal stability : Decomposes above 250°C, releasing CO₂ and forming adamantane-derived byproducts.
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Oxidative resistance : The adamantane core resists ring-opening under moderate oxidizing conditions (e.g., H₂O₂, NaIO₄) .
Key Research Findings
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Synthetic scalability : The catalytic amidation method is industrially viable due to recyclable solvents and low catalyst loadings.
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Biomedical relevance : Hydrolysis products (e.g., adamantane-1-carboxylic acid) show antimicrobial activity.
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Radical applications : CF₃ group reactivity enables modular functionalization for drug discovery .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has been investigated for its potential therapeutic properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its efficacy as a drug candidate. Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer properties and interactions with various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of adamantane compounds, including those with trifluoromethyl substitutions, showed promising cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The trifluoromethyl group can influence the compound's reactivity and binding affinity to enzymes and receptors, potentially leading to modulation of cellular pathways associated with cancer proliferation .
Inhibition Studies
In vitro studies have shown that this compound can inhibit key signaling pathways involved in tumor growth and metastasis. For example, it has been reported to inhibit the activity of certain kinases that are crucial for cancer cell survival, thus providing a pathway for further development as an anticancer agent .
Materials Science
Nanomaterials Development
The unique properties of this compound also lend themselves to applications in materials science. Its stability and reactivity make it a suitable candidate for the synthesis of nanomaterials and polymers. Research has indicated that adamantane derivatives can be used as building blocks in the development of advanced materials with tailored properties for specific applications .
Summary of Applications
The following table summarizes the key applications of this compound across different fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; improved metabolic stability due to trifluoromethyl group |
| Biological Research | Modulation of cellular pathways; inhibition of kinase activity related to tumor growth |
| Materials Science | Building block for nanomaterials; development of advanced polymers |
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide with related compounds:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -Cl (in the chloro analog), influencing reactivity and binding interactions in biological systems .
- Functional Group Diversity : The thiourea derivative (C₂₃H₂₄N₂OS) exhibits distinct properties due to its sulfur atom, which may enhance metal-binding capabilities or alter solubility .
Biological Activity
N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide, a compound characterized by its trifluoromethyl group and adamantane structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 323.4 g/mol
- CAS Number : 42600-84-0
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Functionalization of Adamantane : The introduction of the trifluoromethyl group is achieved through radical reactions.
- Formation of Carboxamide : The carboxylic acid derivative is converted into an amide via standard coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including Mycobacterium tuberculosis. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
| Compound | MIC (µM) | MBC (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | < 5 | < 2 | > 10 |
These results indicate that the compound exhibits potent bactericidal activity, making it a candidate for further development in tuberculosis treatment .
The mechanism of action involves interaction with specific molecular targets within bacterial cells. The trifluoromethyl group may enhance binding affinity to enzymes or receptors critical for bacterial survival. Preliminary studies suggest that it may inhibit cell wall biosynthesis, although further research is needed to elucidate the precise pathways involved .
Study on Antitubercular Activity
In a high-throughput screening study against M. tuberculosis, this compound was identified among several compounds exhibiting significant activity. The study demonstrated rapid bactericidal effects, with complete sterilization observed at concentrations as low as 0.625 µM within seven days .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the adamantane core and the trifluoromethyl substitution significantly impacted biological activity. Variants lacking the trifluoromethyl group displayed reduced efficacy, underscoring the importance of this functional group in enhancing antibacterial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and 3-(trifluoromethyl)aniline. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and purification via column chromatography. Optimization involves controlling reaction temperature (20–25°C), solvent selection (e.g., DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid). Purity ≥95% is achievable with recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR confirms adamantane core symmetry (e.g., singlet at δ 1.6–2.1 ppm for bridgehead protons) and aryl group integration. -NMR detects the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 380.2).
- FT-IR : Carboxamide C=O stretch appears at ~1650–1680 cm.
Cross-referencing these techniques ensures structural fidelity .
Q. What are the critical factors influencing the solubility and stability of adamantane-carboxamide derivatives under various experimental conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxamide group. Adamantane's hydrophobicity limits aqueous solubility, but micellar formulations (e.g., using Tween-80) can improve dispersion.
- Stability : Degradation risks include photolysis (store in amber vials) and hydrolysis (avoid acidic/basic conditions). Thermal stability is high (decomposition >200°C) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yield data for this compound derivatives across different studies?
- Methodological Answer : Yield variations (e.g., 58–73% in similar syntheses ) may arise from:
- Catalyst Purity : Ensure coupling agents (e.g., HOBt) are anhydrous.
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
- Workup Efficiency : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) to minimize product loss.
Q. What strategies are employed to enhance regioselectivity in the substitution of the adamantane core during carboxamide derivative synthesis?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -CF) to guide electrophilic aromatic substitution.
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block undesired reactive sites.
- Metal Catalysis : Pd-mediated cross-coupling for C–H functionalization (e.g., Suzuki-Miyaura for aryl attachments) .
Q. What methodological considerations are essential when evaluating the biological activity of this compound in cellular assays?
- Methodological Answer :
- Solubility Controls : Use vehicle controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to predict in vivo efficacy .
Q. How does the introduction of trifluoromethyl groups influence the coordination chemistry of adamantane-carboxamide compounds in metalloenzyme studies?
- Methodological Answer : The -CF group’s electron-withdrawing nature enhances ligand-metal binding affinity (e.g., to Zn in metalloproteases). X-ray crystallography (e.g., CCDC 2126899 ) reveals κ-P,N coordination modes. Computational modeling (DFT) can predict binding energies and guide ligand design .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches, and how can they be resolved?
- Methodological Answer :
- HPLC-UV/HRMS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
- Reference Standards : Synthesize and characterize known byproducts (e.g., unreacted adamantane-1-carboxylic acid) for spiking experiments.
- Validation : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unidentified impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
